molecular formula C12H15N3 B13945402 3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline

3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline

Cat. No.: B13945402
M. Wt: 201.27 g/mol
InChI Key: PCRZVTQUCCNQDX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, and purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and pyrrolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinazoline. This fusion enhances its potential biological activities and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4H-quinazoline

InChI

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)8-15(9-14-12)11-5-6-13-7-11/h1-4,9,11,13H,5-8H2

InChI Key

PCRZVTQUCCNQDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3N=C2

Origin of Product

United States

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